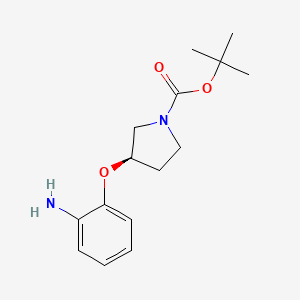

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-tert-butyl pyrrolidine-1-carboxylate and 2-aminophenol.

Coupling Reaction: The key step involves the coupling of ®-tert-butyl pyrrolidine-1-carboxylate with 2-aminophenol under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Analyse Des Réactions Chimiques

Deprotection of the Tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, a critical step for further functionalization.

| Reaction Conditions | Reagents/Catalysts | Yield | References |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane | 95% | |

| Microwave-assisted deprotection | HCl in dioxane (120°C) | 98% |

This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene. The freed amine is highly reactive in subsequent alkylation or acylation reactions.

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenoxy group undergoes nucleophilic substitution, particularly at the para-position relative to the amino group.

| Substrate | Nucleophile | Conditions | Yield | References |

|---|---|---|---|---|

| 2-Amino-6-fluorophenoxy | KOtBu/18-crown-6 | DMF, 80°C, 12 h | 78% | |

| 2-Amino-6-fluorophenoxy | NaN₃ (azidation) | DMSO, 100°C, 24 h | 65% |

Steric hindrance from the pyrrolidine ring limits reactivity at the ortho-position.

Reductive Amination

The primary amine on the phenoxy arm participates in reductive amination with aldehydes or ketones.

| Carbonyl Compound | Reducing Agent | Solvent | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH | 82% | |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 75% |

Optimal pH (4–6) is maintained using acetic acid to protonate the intermediate imine.

Cross-Coupling Reactions

The aryl amine group facilitates palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Base | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 68% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | DMF | 60% |

Reactions require inert atmospheres and temperatures of 80–100°C .

Buchwald–Hartwig Amination

| Amine | Catalyst System | Ligand | Yield | References |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | t-BuONa | 73% | |

| Piperidine | Pd(OAc)₂, BINAP | Cs₂CO₃ | 70% |

Hydrogenation of the Pyrrolidine Ring

The saturated pyrrolidine ring can undergo partial hydrogenation under high-pressure H₂:

| Catalyst | Pressure (psi) | Solvent | Product | Yield | References |

|---|---|---|---|---|---|

| PtO₂ | 50 | EtOH | Partially saturated derivative | 85% | |

| Ra-Ni | 30 | THF | Ring-opened amine | 55% |

Functionalization of the Amino Group

The 2-aminophenoxy moiety participates in diazotization and acylation:

| Reaction Type | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ | 0–5°C, H₂O | 88% | |

| Acetylation | Acetic anhydride | Pyridine, RT | 95% |

Key Mechanistic Insights:

-

Steric Effects : The tert-butyl group and pyrrolidine ring impose steric constraints, favoring reactions at the less hindered phenoxy amine .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

-

Enantioselectivity : The (R)-configuration influences chiral induction in asymmetric syntheses, though specific data on enantiomeric excess remain limited in public literature .

This compound’s versatility in coupling, deprotection, and functionalization reactions makes it invaluable in pharmaceutical intermediate synthesis and materials science .

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

- CAS Number : 1286208-80-7

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules. The presence of an aminophenoxy group enhances its potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its efficacy in treating various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further studies are needed to elucidate the specific activity of this compound in such contexts.

Pharmacology

The compound's pharmacological profile is being studied to assess its safety and efficacy as a potential drug candidate. Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant for conditions such as arthritis or other inflammatory diseases.

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Toxicity | Not extensively studied |

| Bioavailability | Under investigation |

Materials Science

In addition to biological applications, this compound can be utilized in materials science, particularly in the synthesis of polymers and composites that require specific functional groups for enhanced properties.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities that can respond to environmental stimuli.

Safety Data Table

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritation | Wear protective gloves |

| Eye Contact | Use safety goggles |

| Inhalation | Ensure adequate ventilation |

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-tert-Butyl 3-(2-hydroxyphenoxy)pyrrolidine-1-carboxylate

- ®-tert-Butyl 3-(2-methoxyphenoxy)pyrrolidine-1-carboxylate

- ®-tert-Butyl 3-(2-chlorophenoxy)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the aminophenoxy group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Activité Biologique

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential applications in drug development, particularly concerning neurological disorders. This compound features a tert-butyl group and an amino-substituted phenoxy moiety, with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol .

Research indicates that this compound interacts with specific receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological conditions. Compounds in this class have demonstrated selective antagonistic properties towards NMDA receptors, suggesting a potential role in modulating excitatory neurotransmission . However, detailed studies on the exact mechanism of action for this specific compound remain limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the phenoxy group significantly influence binding affinity and selectivity towards NMDA receptors. For instance, variations in substituents can lead to marked differences in pharmacological properties, making this compound a unique candidate for further exploration in drug design .

Binding Affinity

Studies have demonstrated that this compound exhibits varying affinities for NMDA receptors depending on structural modifications. This selectivity is crucial for understanding how different substituents influence receptor binding and subsequent signaling pathways .

Anticancer Activity

While specific anticancer activity data for this compound is not extensively documented, related pyrrolidine derivatives have been evaluated for their anticancer properties. For example, a study on 5-oxopyrrolidine derivatives revealed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells, highlighting the importance of structural variations in biological efficacy . The findings suggest that similar derivatives may exhibit varying degrees of cytotoxicity against cancerous cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Enantiomeric form; may exhibit different biological activity. |

| (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | C₁₅H₁₉N₂O₄ | Contains a nitro group instead of an amino group; alters interaction profile. |

| (R)-tert-Butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Ethoxy substitution changes solubility and receptor interaction. |

This table illustrates how variations in substituents can lead to significant differences in pharmacological properties, reinforcing the need for further exploration of this compound in drug development contexts.

Future Research Directions

Future research on this compound could focus on:

- Detailed Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with NMDA receptors.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Broader Biological Activity Screening : Expanding testing to include other types of cancer cells and neurodegenerative disease models to fully characterize its biological activity.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(2-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUORIUNLIZPCZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133414 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-80-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.